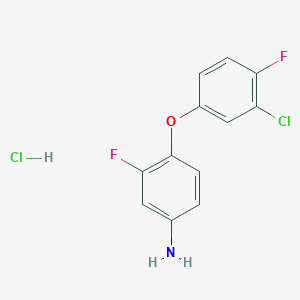

4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine hydrochloride

Description

4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine hydrochloride is a halogenated aromatic amine derivative characterized by a phenoxy backbone substituted with chlorine and fluorine atoms at the 3- and 4-positions, respectively, and an additional fluorine atom at the 3-position of the aniline moiety. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. This compound is primarily utilized as an intermediate in drug synthesis, particularly in developing kinase inhibitors or antimicrobial agents, given the bioactivity of halogenated aromatic systems .

Suppliers such as Penam Pharmaceuticals Pvt. Ltd. and Chr. Krogh A/S highlight its commercial relevance in medicinal chemistry .

Properties

IUPAC Name |

4-(3-chloro-4-fluorophenoxy)-3-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2NO.ClH/c13-9-6-8(2-3-10(9)14)17-12-4-1-7(16)5-11(12)15;/h1-6H,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYLXOPRDWUQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)OC2=CC(=C(C=C2)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The initial step involves replacing a chlorine atom with fluorine on a chlorinated nitrobenzene precursor. The process employs fluoride salts such as potassium monofluoride or cesium fluoride in polar aprotic solvents like DMSO or DMF, which facilitate nucleophilic aromatic substitution (SNAr).

Reaction Conditions

| Parameter | Details |

|---|---|

| Raw Material | 3,4-Dichloronitrobenzene |

| Fluoride Salt | Potassium monofluoride or cesium fluoride (molar ratio 1:1.2–3) |

| Solvent | DMSO (preferred) or DMF |

| Temperature | 80–120°C |

| Reaction Time | 5–8 hours |

| Yield | 86–90% (depending on fluoride salt used) |

Research Findings

- The use of cesium fluoride in DMSO enhances fluorination efficiency due to its high solubility and reactivity, leading to higher yields and cleaner reactions.

- Excess fluoride salt improves conversion rates but must be optimized to minimize side reactions.

Hydrogenation Reduction

Reaction Overview

The nitro group on the fluorinated nitrobenzene is reduced to an amine using palladium on carbon (Pd-C) as a catalyst under hydrogen atmosphere. This step is performed at room temperature to ensure selectivity and safety.

Reaction Conditions

| Parameter | Details |

|---|---|

| Catalyst | 10% Pd-C |

| Solvent | Methyl alcohol (methanol) |

| Temperature | Room temperature (~25°C) |

| Hydrogen Pressure | Atmospheric or slight excess (1–2 atm) |

| Reaction Time | 6 hours |

| Yield | Approximately 90% with high purity (>99%) |

Research Findings

- Hydrogenation at ambient conditions with Pd-C offers a clean reduction pathway with minimal byproducts.

- Solvent recovery and catalyst recycling are feasible, reducing environmental impact.

Salt Formation (Hydrochloride Salt Preparation)

Reaction Overview

The amine product is dissolved in ethanol, then treated with anhydrous hydrogen chloride (HCl) gas to form the hydrochloride salt. The process involves passing HCl gas into the solution, followed by filtration and drying.

Reaction Conditions

| Parameter | Details |

|---|---|

| Solvent | Ethanol |

| HCl Gas | Excess, anhydrous |

| Temperature | 25–30°C |

| pH Adjustment | Maintained at 4–5 using sodium carbonate solution |

| Filtration | Suction filtration to isolate the salt |

| Drying | Vacuum drying at 50°C |

Research Findings

- Passing excess HCl gas ensures complete conversion to hydrochloride salt.

- The process is environmentally friendly due to solvent recycling and minimal waste generation.

Summary Data Table

| Step | Raw Material | Reagents & Solvents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Fluorination | 3,4-Dichloronitrobenzene | Potassium/cesium fluoride, DMSO | 80–120°C, 5–8 hrs | 86–90% | High efficiency with cesium fluoride |

| Reduction | Nitrofluorobenzene | Pd-C, methanol | Room temperature, 6 hrs | 90% | Clean reduction, catalyst recyclable |

| Salt Formation | Amine | HCl gas, ethanol | 25–30°C | Quantitative | Stable hydrochloride salt |

Environmental and Industrial Considerations

- Solvent Recycling: DMSO and ethanol are recovered via distillation, reducing waste.

- Catalyst Reuse: Pd-C can be regenerated and reused multiple times.

- Reaction Safety: Mild conditions at ambient temperatures minimize hazards.

- Byproduct Management: Byproducts are minimal, primarily inorganic salts, which are disposed of according to environmental regulations.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.

Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.

Coupling Reactions: The phenoxy group can engage in coupling reactions with various electrophiles.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO(_4)) or hydrogen peroxide (H(_2)O(_2)).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenoxy derivatives, while oxidation and reduction reactions will produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine hydrochloride serves as an important intermediate in organic synthesis. Its unique functional groups allow for the development of more complex molecules, making it a useful building block in the synthesis of pharmaceuticals and agrochemicals.

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have explored its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

- Anticancer Activity : Preliminary investigations have shown that this compound may inhibit the proliferation of certain cancer cell lines, positioning it as a candidate for further research in cancer therapeutics.

Pharmaceutical Development

The compound is being investigated as a lead candidate for drug development due to its ability to interact with specific biological targets. Its fluorinated structure may enhance metabolic stability and bioavailability, which are critical factors in drug design.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various fluorinated compounds, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting potential for development as an antibiotic agent.

-

Cancer Cell Line Proliferation Inhibition :

- Research conducted at a university laboratory assessed the effects of this compound on breast cancer cell lines. The findings demonstrated a dose-dependent inhibition of cell growth, highlighting its potential role in cancer treatment strategies.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: Depending on the target, the compound can influence pathways related to signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations :

- Halogen Positioning: The target compound and [2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride share a phenoxy backbone with 3-Cl and 4-F substitutions but differ in the placement of the third fluorine (3-F vs. 5-F), which may influence electronic effects and binding affinity .

- Reactivity: (3-Chloro-4-fluorophenoxy)acetyl chloride’s acyl chloride group enables nucleophilic reactions, contrasting with the amine group in the target compound, which is more suited for hydrogen bonding or salt formation .

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like 3-chloro-4-(3-fluorobenzyloxy)aniline, which lacks ionic character .

- Stability: Halogenated phenoxy compounds (e.g., (3-Chloro-4-fluorophenoxy)acetyl chloride) are sensitive to hydrolysis, whereas the aromatic amine in the target compound may exhibit greater stability under acidic conditions .

Pharmacological and Computational Data

While specific activity data for the target compound is unavailable, molecular docking studies using tools like AutoDock Vina () could predict its binding affinity to kinase domains. Comparative analysis with 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride () suggests that halogen positioning critically impacts target selectivity .

Biological Activity

4-(3-Chloro-4-fluorophenoxy)-3-fluorophenylamine hydrochloride is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Description |

|---|---|

| Molecular Formula | C₁₂H₉ClF₂NO |

| CAS Number | 1185152-25-3 |

| Molecular Weight | 263.15 g/mol |

| Hazard Classification | Irritant |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It is believed to act as an inhibitor of certain enzymes and receptors, potentially influencing various signal transduction pathways. The presence of chlorine and fluorine atoms enhances its reactivity and stability, making it a suitable candidate for drug development.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines. For instance, it has demonstrated significant inhibitory effects against HeLa (cervical cancer) and AGS (gastric cancer) cells. The IC50 values for these cell lines were found to be approximately 53 µM, indicating a moderate level of cytotoxicity.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. It exhibited selective antibacterial effects against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 16 µg/mL and a minimum bactericidal concentration (MBC) of 32 µg/mL. However, it showed no significant activity against other tested strains such as E. coli and S. aureus within the concentration range studied.

Case Studies

-

Cytotoxicity Evaluation

- A study assessed the cytotoxic effects of the compound on A172 (human glioblastoma) and AGS cell lines over varying time periods (24, 48, and 72 hours). The results indicated necrotic cell death characterized by morphological changes in cell structure and DNA damage indices ranging from 77 to 85 across different incubation times.

-

Antimicrobial Testing

- The compound was tested against multiple microbial strains including E. faecalis and K. pneumoniae. While it showed promising results against E. faecalis, other strains did not exhibit susceptibility within the tested concentrations, suggesting a selective action mechanism.

In Silico Studies

Molecular docking studies have demonstrated that the incorporation of the 3-chloro-4-fluorophenyl motif into various chemotypes significantly enhances their binding affinity to target enzymes such as tyrosinase from Agaricus bisporus. This suggests that structural modifications can lead to improved biological activity.

Comparative Analysis

A comparison with similar compounds reveals that while many fluorinated phenylamines exhibit biological activities, the unique substitution pattern in this compound provides distinct advantages in terms of potency and selectivity.

Q & A

Q. How can I ensure compliance with safety protocols when scaling up reactions involving fluorinated intermediates?

- Methodological Answer :

- Follow hazard and operability (HAZOP) studies to assess risks (e.g., HF release during hydrolysis).

- Implement engineering controls (e.g., scrubbers for volatile fluorides) and validate safety measures via small-scale pilot reactions .

Contradiction Analysis

Q. Why do conflicting reports exist about the compound’s stability under acidic conditions?

- Methodological Answer :

- Replicate experiments under strictly controlled pH and ionic strength. Use kinetic profiling (e.g., UV-Vis monitoring of degradation rates) to isolate degradation pathways.

- Compare hydrolysis mechanisms via DFT calculations (e.g., protonation sites influencing bond cleavage) .

Environmental and Degradation Studies

Q. What methodologies assess the environmental fate of this compound’s degradation byproducts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.